![molecular formula C43H45ClN8O9S B8210261 methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)
methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dBET23 is a highly effective and selective proteolysis-targeting chimera (PROTAC) compound designed to degrade bromodomain-containing protein 4 (BRD4). It is known for its ability to target and degrade BRD4 BD1 protein with a degradation concentration (DC50) of approximately 50 nanomolar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dBET23 involves the conjugation of a known pan-bromodomain and extra-terminal (BET) inhibitor, such as JQ1, with a thalidomide derivative through an alkyl linker. The synthetic route typically includes the following steps:
Preparation of the BET inhibitor moiety: The BET inhibitor, such as JQ1, is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Preparation of the thalidomide derivative: Thalidomide is modified to introduce functional groups that can be used for conjugation.
Conjugation: The BET inhibitor and thalidomide derivative are linked together using an alkyl linker through amide bond formation.
Industrial Production Methods
Industrial production of dBET23 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The process would also involve purification steps, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
dBET23 undergoes various chemical reactions, including:
Substitution reactions: The functional groups on the BET inhibitor and thalidomide moieties can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo redox reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Nucleophilic reagents: Used in substitution reactions to modify functional groups.
Oxidizing and reducing agents: Used to induce redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of dBET23 with modified functional groups.
Scientific Research Applications
dBET23 has a wide range of scientific research applications, including:
Cancer therapy: dBET23 has shown promise in degrading BRD4, a protein involved in the regulation of gene expression in cancer cells.
Epigenetic research: dBET23 is used to study the role of BRD4 in epigenetic regulation and gene expression.
Drug discovery: The compound serves as a tool for developing new PROTAC-based therapies targeting other disease-related proteins.
Mechanism of Action
dBET23 exerts its effects through the following mechanism:
Binding to BRD4 and cereblon: dBET23 binds to the BRD4 BD1 protein and the E3 ubiquitin ligase component cereblon.
Ubiquitination and degradation: The binding of dBET23 facilitates the ubiquitination of BRD4, leading to its degradation by the proteasome.
Inhibition of gene expression: The degradation of BRD4 results in the inhibition of gene expression regulated by BRD4, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
dBET1: Another PROTAC compound targeting BRD4, but with different linker and binding moieties.
ARV-771: A PROTAC targeting BET proteins, including BRD4, with a different chemical structure.
Uniqueness of dBET23
dBET23 is unique due to its high selectivity and potency in degrading BRD4 BD1 protein. Its design allows for efficient binding to both BRD4 and cereblon, leading to effective degradation and therapeutic effects .
Properties
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHIUFZFPMILIG-XLTVJXRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45ClN8O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
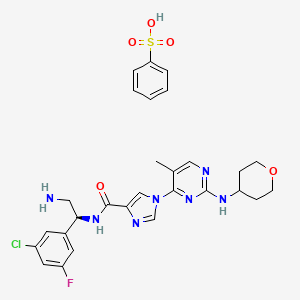
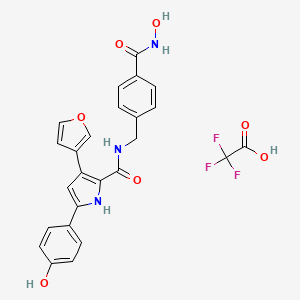
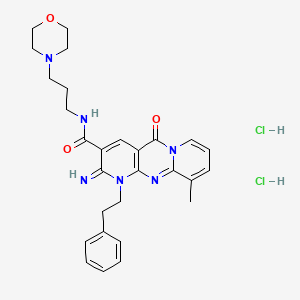
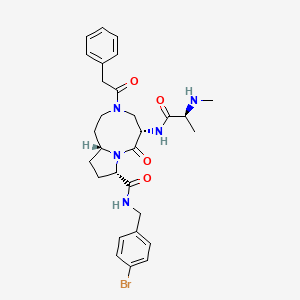
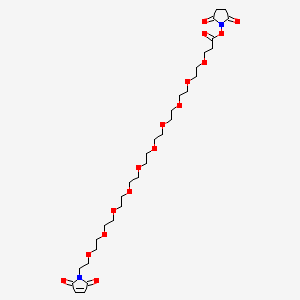
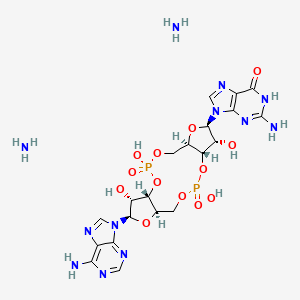
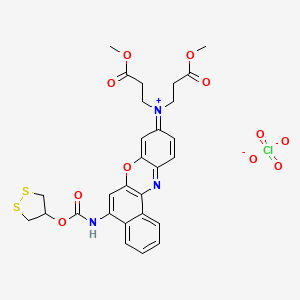

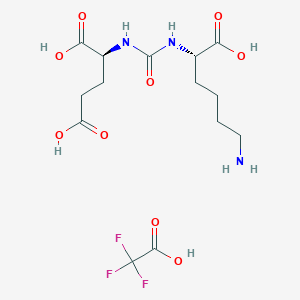
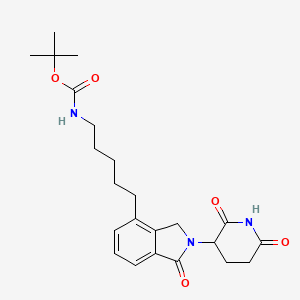
![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)
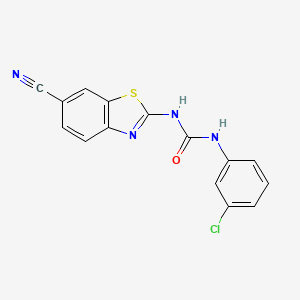
![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)
